molecular formula C11H13NO4 B1427384 ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate CAS No. 55618-82-1

ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate

Cat. No. B1427384
CAS RN: 55618-82-1
M. Wt: 223.22 g/mol
InChI Key: RNKUOZOEQFYJKI-UHFFFAOYSA-N
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Description

Ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is a synthetic compound . It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine , which is a key intermediate of cefpirome .


Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The cyclocondensation reaction is successful using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst .


Molecular Structure Analysis

The molecular structure of 6,7-dihydro-5H-cyclopenta[b]pyridine, a related compound, is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The reaction represents a profound structural transformation .

Scientific Research Applications

  • Pharmaceutical Research : This compound is primarily used in pharmaceutical research, particularly as a side-chain in the production of fourth-generation Cefpirome (Fu Chun, 2007).

  • Synthesis of Plant Protection Agents : It is also involved in the synthesis of plant protection agents, indicating its utility in agriculture and pest control (Fu Chun, 2007).

  • Production of Synthetic Resins and Antioxidants : The compound finds applications in the production of synthetic resins and antioxidants, suggesting its role in material science and chemistry (Fu Chun, 2007).

  • Antibacterial Activity : A study mentions the synthesis of related compounds that showed antibacterial activity in vitro, indicating potential for use in developing new antibiotics or treatments for bacterial infections (E. Toja et al., 1986).

  • Synthesis of Fused Heterocyclic Compounds : The compound is used in the synthesis of novel fused heterocyclic compounds, which are important in medicinal chemistry for developing new therapeutic agents (W. Wang et al., 2012).

  • Creation of Spiro Heterocyclic Compounds : Research has been conducted on the creation of spiro heterocyclic compounds using this compound, which could have implications in pharmaceuticals and organic chemistry (T. V. Sal’nikova et al., 2018).

Future Directions

The future directions of research on ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate could involve further exploration of its potential applications, such as its use as a corrosion inhibitor . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

ethyl 4-hydroxy-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-16-11(15)8-9(13)6-4-3-5-7(6)12-10(8)14/h2-5H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKUOZOEQFYJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(CCC2)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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